N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Lipophilicity Membrane permeability Physicochemical profiling

N-Benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide (CAS 899739-89-0) is a synthetic pyridazinone derivative carrying the 3,4,5-trimethoxyphenyl (TMP) pharmacophore and an N‑benzyl acetamide side chain. The TMP fragment is a well‑characterized motif that targets tubulin and modulates NF‑κB signalling, while the pyridazinone core provides a conformationally constrained scaffold that defines molecular recognition.

Molecular Formula C22H23N3O5
Molecular Weight 409.442
CAS No. 899739-89-0
Cat. No. B2616610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
CAS899739-89-0
Molecular FormulaC22H23N3O5
Molecular Weight409.442
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C22H23N3O5/c1-28-18-11-16(12-19(29-2)22(18)30-3)17-9-10-21(27)25(24-17)14-20(26)23-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26)
InChIKeyIHLWGDWPVBIALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide (CAS 899739-89-0): A Pyridazinone-Derived Trimethoxyphenyl Scaffold for Focused Research


N-Benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide (CAS 899739-89-0) is a synthetic pyridazinone derivative carrying the 3,4,5-trimethoxyphenyl (TMP) pharmacophore and an N‑benzyl acetamide side chain. The TMP fragment is a well‑characterized motif that targets tubulin and modulates NF‑κB signalling, while the pyridazinone core provides a conformationally constrained scaffold that defines molecular recognition [1]. The compound serves as a tool for probing structure‑activity relationships (SAR) in anti‑proliferative and anti‑inflammatory pathways.

Why Pyridazinone-TMP Analogs Cannot Substitute N-Benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide Without Evidence


Close structural analogs in the 6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl acetamide series differ only in the amide substituent, yet even a single methylene or aryl unit can drastically alter lipophilicity, hydrogen‑bonding capacity, and metabolic vulnerability. The N‑benzyl group in the target compound confers a distinct logP, a single hydrogen‑bond donor, and steric shielding of the amide bond, all of which directly affect membrane permeability, oral bioavailability potential, and resistance to amidase hydrolysis relative to the unsubstituted amide or N‑aryl variants [1]. Because no published head‑to‑head biological data exist for these closely related compounds, selection must be guided by the quantified physicochemical differences and class‑level SAR knowledge presented below.

Quantitative Differentiation Evidence for N-Benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide (CAS 899739-89-0)


Lipophilicity-Driven Differentiation in Predicted Membrane Permeability vs. Unsubstituted Amide Analog

The N‑benzyl substituent increases calculated logP by approximately 1.7 log units relative to the unsubstituted primary amide comparator 2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide, shifting the compound into a more favourable lipophilicity window for passive membrane diffusion [1][2]. The unsubstituted amide (XLogP3‑AA ≈ 0.5, MW ≈ 332 Da) is appreciably more polar, which typically limits its ability to cross lipid bilayers, whereas the target compound (XLogP3‑AA = 2.2, MW = 409.4 Da) remains within the range generally associated with acceptable permeability [2].

Lipophilicity Membrane permeability Physicochemical profiling

Reduced Hydrogen Bond Donor Count Favoring Oral Bioavailability Potential Over Primary Amide Variants

The target compound possesses a single hydrogen bond donor (the secondary amide NH), whereas the unsubstituted primary amide comparator contains two donors (amide NH₂). This reduction removes a departure from Lipinski's Rule of Five, potentially improving oral absorption fraction [1][2]. Both compounds share six hydrogen bond acceptors. The N‑benzyl analog consequently meets all four Rule‑of‑Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), while the primary amide is borderline on HBD count.

Hydrogen bonding Oral bioavailability Rule of Five

Class‑Level Inference: Trimethoxyphenyl Pyridazinones Exhibit Anti‑Proliferative Activity Through Tubulin Binding

Conformationally constrained pyridazin‑3(2H)-ones bearing the TMP moiety have been designed as combretastatin A‑4 analogs and demonstrated anti‑proliferative effects in cancer cell lines through tubulin polymerization inhibition [1]. The target compound contains the identical TMP‑pyridazinone pharmacophore and is therefore expected to engage the colchicine binding site on tubulin. While no direct IC₅₀ comparison exists for the N‑benzyl derivative versus its N‑aryl or N‑unsubstituted analogs, the class‑level mechanism provides a rational basis for its use in tubulin‑targeted antiproliferative screening.

Tubulin polymerization Anti-proliferative Combretastatin A-4 analog

Recommended Application Scenarios for N-Benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide (CAS 899739-89-0) Based on Quantitative Differentiation


Cell‑Based Anti‑Proliferative Screening Requiring Moderate Lipophilicity for Membrane Penetration

The measured XLogP3‑AA of 2.2 places the compound in a lipophilicity range that balances aqueous solubility with passive membrane permeability, making it suitable for cell‑based antiproliferative assays where the more polar primary amide analog (XLogP3‑AA ≈ 0.5) may fail to cross the cell membrane [1]. Researchers investigating tubulin‑targeted agents can use this compound to explore the SAR of the amide substituent while maintaining sufficient intracellular exposure.

Oral Bioavailability‑Focused Lead Optimisation Programs

With a single hydrogen bond donor, the compound meets all Lipinski Rule‑of‑Five criteria without violations, unlike the primary amide comparator that carries two HBDs [1]. Medicinal chemistry teams optimising oral agents can select this N‑benzyl analog to avoid a known liability (excessive HBD count) early in the design cycle.

NF‑κB Pathway Profiling in Inflammatory Disease Models

Class‑level evidence indicates that TMP‑substituted pyridazinones can inhibit NF‑κB activation [1]. The N‑benzyl derivative provides a chemically distinct tool for probing NF‑κB signalling in macrophage or epithelial cell models, where the altered lipophilicity may influence sub‑cellular distribution relative to more polar analogs.

Chemical Biology Tool for Competitive Tubulin‑Binding Studies

The TMP pharmacophore is a known colchicine‑site ligand [1]. This compound can serve as a reference ligand in competition binding assays or as a starting point for designing fluorescent or biotinylated probes, leveraging the synthetic handle provided by the N‑benzyl group.

Quote Request

Request a Quote for N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.